8-Hydroxyisoquinoline-6-carboxylic acid
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Overview
Description
8-Hydroxyisoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The hydroxyl group is attached to the 8th position, and the carboxylic acid group is attached to the 6th position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyisoquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . This reaction typically yields the desired product in good amounts (61-79%).
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in various quantities, ensuring that it meets the required purity and quality standards .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyisoquinoline-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted isoquinoline derivatives.
Scientific Research Applications
8-Hydroxyisoquinoline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxyisoquinoline-6-carboxylic acid involves its ability to chelate metal ions, inhibit enzymes, and interact with various molecular targets. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, allowing the compound to bind to specific proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A closely related compound with similar biological activities, including antimicrobial and anticancer properties.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with similar chemical properties and applications.
Uniqueness
8-Hydroxyisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
8-hydroxyisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-4-7(10(13)14)3-6-1-2-11-5-8(6)9/h1-5,12H,(H,13,14) |
InChI Key |
GDELYXYIVLELCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)C(=O)O)O |
Origin of Product |
United States |
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